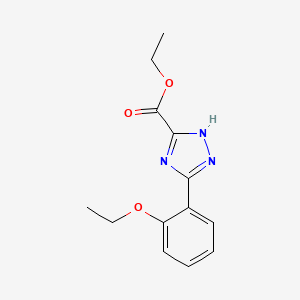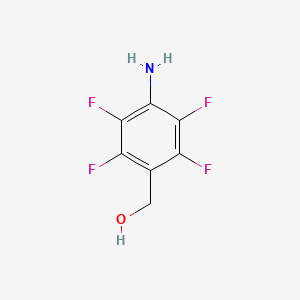
(4-Amino-2,3,5,6-tetrafluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-2,3,5,6-tetrafluorophenyl)methanol is an organic compound with the molecular formula C7H5F4NO It is characterized by the presence of four fluorine atoms attached to a benzene ring, an amino group, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2,3,5,6-tetrafluorophenyl)methanol typically involves the reaction of 2,3,5,6-tetrafluorobenzaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a suitable solvent such as methanol or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2,3,5,6-tetrafluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as amines or amides.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(4-Amino-2,3,5,6-tetrafluorophenyl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Amino-2,3,5,6-tetrafluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance its lipophilicity and stability. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol): Similar in structure but with a methoxymethyl group instead of an amino group.
4-Amino-2,3,5,6-tetrafluorobenzoic acid: Contains a carboxylic acid group instead of a methanol group.
Uniqueness
(4-Amino-2,3,5,6-tetrafluorophenyl)methanol is unique due to its combination of an amino group and multiple fluorine atoms, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C7H5F4NO |
|---|---|
Molecular Weight |
195.11 g/mol |
IUPAC Name |
(4-amino-2,3,5,6-tetrafluorophenyl)methanol |
InChI |
InChI=1S/C7H5F4NO/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1,12H2 |
InChI Key |
NULIIQTXUKJUKN-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)N)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



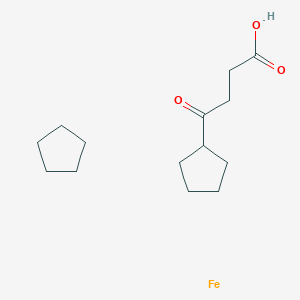
![(S)-4-Benzyl-3-[(R)-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one](/img/structure/B13682697.png)
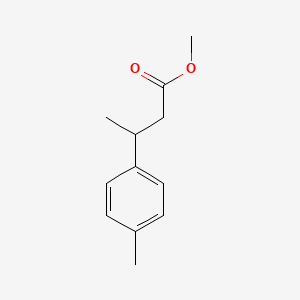
![Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13682718.png)
![6'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13682720.png)
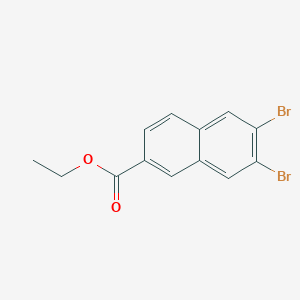

![3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13682737.png)
![Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682753.png)

![5-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B13682772.png)
